molecular formula C6H12K3O15P3 B3026437 D-Myo-inositol 1,4,5-triphosphate tripotassium salt CAS No. 141611-11-2

D-Myo-inositol 1,4,5-triphosphate tripotassium salt

Cat. No. B3026437
CAS RN: 141611-11-2
M. Wt: 534.37 g/mol
InChI Key: MQMSEISCCNPXIL-ZKVWPJASSA-K
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Description

D-Myo-inositol 1,4,5-triphosphate (Ins (1,4,5)P3) is a second messenger produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .


Synthesis Analysis

The synthesis of D-Myo-inositol 1,4,5-triphosphate tripotassium salt is generally achieved through synthetic chemical methods in the laboratory . It is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate .


Molecular Structure Analysis

The molecular formula of D-Myo-inositol 1,4,5-triphosphate tripotassium salt is C6H15O15P3 . The molecular weight is 420.1 .


Chemical Reactions Analysis

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is produced in cells by phospholipase C (PLC) mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .


Physical And Chemical Properties Analysis

The predicted density of D-Myo-inositol 1,4,5-triphosphate tripotassium salt is 2.25±0.1 g/cm3 . The predicted boiling point is 877.6±75.0 °C .

Safety And Hazards

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is a biologically active compound. When using it, personal protective equipment should be worn to avoid skin and eye contact . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

properties

IUPAC Name

tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSEISCCNPXIL-ZKVWPJASSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12K3O15P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Myo-inositol 1,4,5-triphosphate tripotassium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Myo-inositol 1,4,5-triphosphate tripotassium salt
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D-Myo-inositol 1,4,5-triphosphate tripotassium salt
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D-Myo-inositol 1,4,5-triphosphate tripotassium salt
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Reactant of Route 6
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